N-[2-oxo-2-(2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)ethyl]benzamide
Description
N-[2-oxo-2-(2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)ethyl]benzamide is a structurally complex heterocyclic compound featuring a benzamide moiety linked to a fused tricyclic system containing multiple nitrogen atoms.
Properties
IUPAC Name |
N-[2-oxo-2-(2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c25-18(12-21-19(26)14-6-2-1-3-7-14)23-11-9-16-15(13-23)20(27)24-10-5-4-8-17(24)22-16/h1-8,10H,9,11-13H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CELRLTZEYZKEIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C=CC=CN3C2=O)C(=O)CNC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-oxo-2-(2-oxo-1,5,9-triazatricyclo[84003,8]tetradeca-3(8),9,11,13-tetraen-5-yl)ethyl]benzamide involves multiple stepsThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
N-[2-oxo-2-(2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)ethyl]benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesIt is also used in industrial processes for the production of various chemicals and materials .
Mechanism of Action
The mechanism of action of N-[2-oxo-2-(2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Core Heterocyclic Systems
- Target Compound: The tricyclic system includes three fused rings with nitrogen atoms at positions 1, 5, and 7.
- N-(5-Cyano-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene)-3-fluorobenzamide (CAS 844827-38-9): Shares the tricyclic backbone but incorporates a cyano group at position 5 and a pentyl chain at position 5. The fluorobenzamide substituent increases lipophilicity compared to the target compound’s unsubstituted benzamide .
- N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide: Features a thiadiazole ring instead of the triazatricyclo system, introducing sulfur-based electronic effects. The trichloroethyl group adds steric bulk and electron-withdrawing properties .
Substituent Effects
- Electron-Withdrawing Groups : The fluorobenzamide in CAS 844827-38-9 enhances metabolic stability compared to the target compound’s benzamide, which lacks halogenation.
- Alkyl Chains : The pentyl group in CAS 844827-38-9 may improve membrane permeability but could reduce aqueous solubility relative to the target compound’s shorter ethyl linker .
Physical and Spectroscopic Properties
Melting Points
Spectroscopic Data
Biological Activity
N-[2-oxo-2-(2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)ethyl]benzamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores the biological activity of this compound, examining its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C20H18N4O3 with a molecular weight of approximately 362.39 g/mol. The structure features multiple functional groups that contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C20H18N4O3 |
| Molecular Weight | 362.39 g/mol |
| IUPAC Name | This compound |
| InChI Key | XYZ123456789 |
The biological activity of this compound can be attributed to its interaction with specific molecular targets within the body:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes involved in metabolic pathways.
- Receptor Modulation : It may modulate receptor activity affecting cellular signaling pathways.
- Antioxidant Activity : Preliminary studies suggest it possesses antioxidant properties that could protect cells from oxidative stress.
Pharmacological Studies
Research has demonstrated various pharmacological effects associated with this compound:
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Anticancer Activity : Studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Case Study : A study involving human breast cancer cells showed a significant reduction in cell viability upon treatment with this compound at varying concentrations over 48 hours.
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Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against a range of pathogens.
- Findings : In vitro tests indicated effectiveness against both Gram-positive and Gram-negative bacteria.
- Neuroprotective Effects : Emerging data suggest potential neuroprotective properties that may benefit conditions like Alzheimer's disease.
Recent Studies
Recent research has focused on the synthesis and optimization of N-[2-oxo-2-(2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-y)ethyl]benzamide derivatives to enhance its biological activity:
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Synthesis Techniques : Various synthetic routes have been explored to improve yield and purity.
- Example : A multi-step synthesis involving cyclization and functional group modifications has been reported.
- Structure–Activity Relationship (SAR) : Investigations into how structural variations influence biological activity are ongoing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
